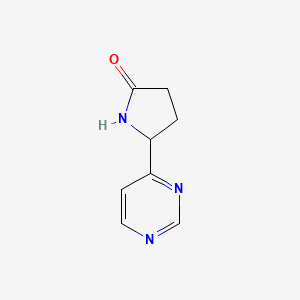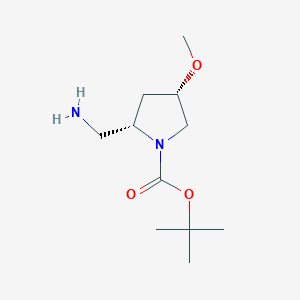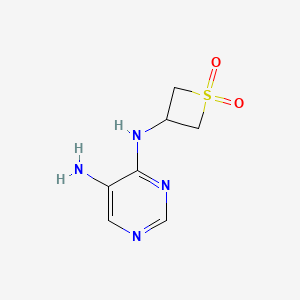
(S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine is a chiral compound featuring a difluoromethyl group and a fluorophenyl group. The presence of fluorine atoms in its structure makes it a compound of interest in various fields, including medicinal chemistry and materials science, due to the unique properties imparted by fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine typically involves the difluoromethylation of appropriate precursors. One common method involves the use of S-(difluoromethyl)sulfonium salts, which react with aliphatic alcohols to produce the desired difluoromethylated products under mild reaction conditions . Another approach involves the radical difluoromethylation of heterocycles, which has been shown to be effective in constructing difluoromethyl-substituted scaffolds .
Industrial Production Methods
Industrial production methods for this compound are likely to involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated ketones, while substitution reactions can produce a variety of fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in various chemical research projects.
Biology: Its unique structure makes it a candidate for studying the effects of fluorine substitution on biological activity.
Medicine: The compound’s potential pharmacological properties are of interest in drug discovery and development, particularly for designing new therapeutic agents.
Industry: It is used in the development of advanced materials with specific properties imparted by the presence of fluorine atoms
Wirkmechanismus
The mechanism of action of (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-difluoromethyl amides: These compounds share the difluoromethyl group and have similar applications in medicinal chemistry.
Trifluoromethylated compounds: These compounds contain a trifluoromethyl group instead of a difluoromethyl group and exhibit different physicochemical properties.
Uniqueness
(S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine is unique due to its specific combination of a difluoromethyl group and a fluorophenyl group. This combination imparts distinct properties, such as enhanced stability and specific biological activity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10F3N |
|---|---|
Molekulargewicht |
189.18 g/mol |
IUPAC-Name |
(1S)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-5,9H,13H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
QDCZKSVDMXYQHR-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C(=CC=C1)C(F)F)F)N |
Kanonische SMILES |
CC(C1=C(C(=CC=C1)C(F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)



![Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)





